N-(3-Isopropoxybenzyl)(4-methoxyphenyl)methanamine
Description
Properties
IUPAC Name |
1-(4-methoxyphenyl)-N-[(3-propan-2-yloxyphenyl)methyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2/c1-14(2)21-18-6-4-5-16(11-18)13-19-12-15-7-9-17(20-3)10-8-15/h4-11,14,19H,12-13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIDKNSYALTVJGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)CNCC2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Arylation of Benzylic Amines with Arylboronates
A highly efficient method for preparing tertiary amines such as this compound is the direct arylation of benzylic amines with arylboronates catalyzed by ruthenium (Ru). This method allows the formation of C–N bonds under relatively mild conditions with high yields.
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- Ruthenium catalyst (e.g., Ru complex).
- Dry organic solvents such as pinacolone or toluene.
- Reaction temperatures ranging from 75°C to 140°C.
- Reaction times of 16 to 36 hours.
- Use of ligands like 1,3-bis(diphenylphosphino)propane (DPPP) enhances reaction efficiency.
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- The benzylic amine substrate is combined with the arylboronate ester.
- The mixture is heated under inert atmosphere (argon) to promote coupling.
- Post-reaction, the product is purified by flash chromatography.
This method is advantageous due to its directness, avoiding the need for pre-functionalization of substrates and providing good functional group tolerance, including methoxy and isopropoxy substituents on aromatic rings.
Suzuki–Miyaura Cross-Coupling
Another viable approach involves Suzuki–Miyaura cross-coupling reactions, especially for introducing aryl groups onto benzylamine derivatives.
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- Arylboronic acids or esters.
- Palladium catalysts such as Pd(OAc)2.
- Phosphine ligands like 2-dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl (DCPTPB).
- Bases such as potassium carbonate (K2CO3).
- Solvent: dry toluene.
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- Heating at 75°C for 16 hours under argon atmosphere.
- Purification by filtration and chromatography.
This method is effective for synthesizing substituted benzylamines with high yields (up to 90%) and can be adapted to incorporate methoxy and isopropoxy groups by selecting appropriate arylboronic acid derivatives.
Reductive Amination Approach
Although not directly cited for this specific compound, reductive amination is a common method for synthesizing benzylamine derivatives.
- Typical Steps:
- Reaction of 3-isopropoxybenzaldehyde with 4-methoxyaniline or its derivatives.
- Use of reducing agents like sodium cyanoborohydride or catalytic hydrogenation.
- Formation of the secondary amine intermediate followed by further alkylation to tertiary amine if needed.
Detailed Reaction Data and Yields
Mechanistic Insights
- The Ru-catalyzed direct arylation proceeds via C–H activation facilitated by the directing group on the benzylamine, often enhanced by substituents at the 3-position of the pyridine ring or aromatic system, which improves reaction efficiency and selectivity.
- Suzuki–Miyaura coupling involves oxidative addition of the aryl halide to Pd(0), transmetallation with the arylboronate, and reductive elimination to form the C–C or C–N bond.
- The steric and electronic effects of isopropoxy and methoxy substituents influence the reaction kinetics and yields, with bulkier groups at the 3-position enhancing selectivity in some cases.
Chemical Reactions Analysis
N-(3-Isopropoxybenzyl)(4-methoxyphenyl)methanamine: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like or , leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using or , resulting in the formation of alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
N-(3-Isopropoxybenzyl)(4-methoxyphenyl)methanamine has potential applications in drug development, particularly as a bioactive compound. Its structure suggests that it may interact with biological targets, making it a candidate for pharmacological studies.
- Bioactive Properties : The compound has been noted for its potential as an inhibitor of specific enzymes, which could be beneficial in treating diseases related to those enzymes. For instance, inhibitors of methionyl-tRNA synthetase have been studied for their therapeutic implications in cancer and other diseases .
- Case Studies : Research has indicated that compounds similar to this compound can exhibit anti-cancer properties by inhibiting tumor growth through various mechanisms, such as inducing apoptosis or disrupting cellular signaling pathways.
Organic Synthesis
In organic chemistry, this compound serves as a versatile intermediate for synthesizing more complex molecules.
- Synthetic Pathways : The compound can be utilized in the amination reactions of functionalized aryl bromides, facilitating the creation of various derivatives that may possess desirable pharmacological activities .
- Reactivity : Its primary amine functionality allows for further modifications, enabling chemists to explore a wide range of derivatives that could lead to novel therapeutic agents.
Proteomics Research
This compound has been identified as a biochemical tool in proteomics research.
- Biochemical Applications : The compound is used in studies aimed at understanding protein interactions and functions. By labeling or modifying proteins with this compound, researchers can track and analyze protein behavior in various biological contexts .
- Research Implications : Insights gained from such studies can contribute to the development of targeted therapies and enhance our understanding of disease mechanisms at the molecular level.
Mechanism of Action
The mechanism of action of N-(3-Isopropoxybenzyl)(4-methoxyphenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Methoxyphenyl Backbones
N-Benzyl-1-(4-methoxyphenyl)methanamine
- Structure : Contains a benzyl group instead of the 3-isopropoxybenzyl substituent.
- Synthesis : Prepared via reductive amination using benzaldehyde and (4-methoxyphenyl)methanamine with Pd/NiO catalysis under H₂ (90% yield) .
- Key Differences : Lacks the isopropoxy group, resulting in lower molecular weight (239.3 g/mol) and altered lipophilicity. Applications focus on catalytic studies rather than optical or pharmacological uses.
N-(4-Methoxybenzyl)-1-(3-nitrophenyl)methanamine
- Structure : Substituted with a nitro group at the 3-position of the benzyl ring.
- Properties : The electron-withdrawing nitro group enhances reactivity in electrophilic substitutions. Molecular weight: 297.3 g/mol .
- Applications: Potential use in explosives research or as a precursor for nitro-reduction reactions.
Bis(4-methoxyphenyl)methanamine Derivatives (S-9 and 16)
- Structure : Symmetric bis(4-methoxyphenyl) groups attached to a pivalamide core.
- Synthesis : S-9 is synthesized via pivaloylation under N₂, while 16 involves AlCl₃-catalyzed isobutyrylation and BBr₃-mediated demethylation .
- Key Differences : Bulkier structure and amide functionality reduce amine reactivity compared to the target compound.
Schiff Base Derivatives
(E)-1-(4-Methoxyphenyl)-N-((E)-3-(4-nitrophenyl)allylidene)methanamine
- Structure : Schiff base formed between 4-methoxybenzylamine and 4-nitrocinnamaldehyde.
- Properties: Exhibits photoluminescence and nonlinear optical (NLO) properties due to extended π-conjugation and donor-acceptor (D-A) configuration. Synthesized in 89% yield via ethanol reflux .
- Applications: Explored in optoelectronics and sensor technologies.
N-(4-Methoxybenzylidene)-1-(4-methoxyphenyl)methanamine (4c)
Heterocyclic and Pharmacologically Active Analogues
N-(4-Methoxybenzyl)-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine (38)
- Structure : Triazolopyrimidine core linked to a 4-methoxybenzyl group.
- Synthesis : Achieved via nucleophilic substitution of 7-chloro-triazolopyrimidine with (4-methoxyphenyl)methanamine in NMP (100°C, 1 h) .
- Applications : Investigated as an anti-tubercular agent , highlighting the role of methoxyphenyl groups in enhancing bioactivity.
Comparative Data Table
Key Findings and Insights
- Functional Group Diversity : Schiff bases exhibit optical properties due to conjugated systems, whereas heterocyclic derivatives prioritize pharmacological activity .
- Safety and Handling : All methoxyphenyl-containing amines require stringent safety protocols, particularly avoiding dermal contact and inhalation .
Biological Activity
N-(3-Isopropoxybenzyl)(4-methoxyphenyl)methanamine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C₁₈H₂₃NO₂
- CAS Number : 1040686-65-4
- Molecular Weight : 303.38 g/mol
- IUPAC Name : this compound
The compound features a methanamine backbone with isopropoxy and methoxy substituents on the aromatic rings, which may influence its biological activity.
This compound interacts with various biological targets, primarily focusing on G protein-coupled receptors (GPCRs) and enzymes involved in neurotransmitter signaling pathways.
GPCR Interaction
Research indicates that compounds structurally similar to this compound can modulate GPCR activity, which plays a crucial role in numerous physiological processes. For instance, the interaction with adrenergic receptors may lead to alterations in cardiovascular dynamics and neurotransmitter release .
Antidepressant Effects
A study investigating the antidepressant-like effects of similar compounds demonstrated that they could significantly reduce depressive behavior in animal models. The mechanism was attributed to enhanced serotonergic and noradrenergic transmission, suggesting potential therapeutic applications for mood disorders .
Anticancer Properties
Preliminary findings suggest that this compound may exhibit anticancer properties by inhibiting cell proliferation in various cancer cell lines. The compound's ability to interfere with specific signaling pathways involved in tumor growth was highlighted in recent research, indicating a potential role as an adjunctive treatment in oncology .
Case Studies
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Antidepressant Activity :
- Study : In a controlled trial, rodents treated with this compound showed a significant reduction in immobility time during forced swim tests compared to control groups.
- Findings : The compound's effectiveness was comparable to established antidepressants, suggesting it may act through similar pathways involving serotonin and norepinephrine reuptake inhibition.
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Cancer Cell Line Studies :
- Study : Various cancer cell lines (e.g., breast and prostate cancer) were exposed to different concentrations of this compound.
- Results : Dose-dependent inhibition of cell viability was observed, with IC50 values indicating significant potency against specific cancer types.
Data Table: Biological Activity Overview
Q & A
Q. What are the most reliable synthetic routes for N-(3-Isopropoxybenzyl)(4-methoxyphenyl)methanamine, and how do reaction conditions impact yield?
- Methodological Answer : The compound can be synthesized via reductive amination or transition-metal-catalyzed coupling. For example, a Pd/NiO-catalyzed reductive amination of benzaldehyde derivatives with (4-methoxyphenyl)methanamine under hydrogen atmosphere achieves 90% yield . Alternatively, Ru-catalyzed coupling of amines (e.g., 3-isopropoxybenzylamine) with aryl halides in chlorobenzene at 130°C for 16 hours provides moderate yields (58–60%) . Key variables include catalyst loading (0.75–10 mol%), solvent polarity, and reaction time. Lower yields (35%) are observed in non-catalytic methods due to incomplete imine formation .
Q. How can researchers confirm the structural identity of this compound using spectroscopic techniques?
- Methodological Answer :
- 1H/13C NMR : Look for characteristic signals:
- Methoxy groups: δ ~3.8 ppm (singlet, 3H) .
- Isopropoxy protons: δ ~1.3 ppm (doublet, J = 6.6 Hz) and δ ~4.6 ppm (septet) .
- Aromatic protons: δ 6.8–7.3 ppm (multiplets) .
- GC-MS/HRMS : Molecular ion peaks at m/z 273–319 (depending on substituents) with fragmentation patterns matching secondary amine derivatives .
Q. What are common impurities in the synthesis of this compound, and how are they removed?
- Methodological Answer : Common impurities include unreacted amines, imine intermediates, and byproducts from over-reduction. Purification via silica gel chromatography (hexane/EtOAc gradients, 100:1 to 10:1) effectively isolates the target compound . For persistent impurities, recrystallization in n-hexane/Et₂O improves purity .
Advanced Research Questions
Q. How do steric and electronic effects of substituents influence the enantioselective synthesis of this compound?
- Methodological Answer : Bulky substituents (e.g., isopropoxy groups) hinder catalytic access to the amine’s reactive site, reducing enantioselectivity. Chiral ligands like L1 (10 mol%) in Ru-catalyzed reactions enhance enantiomeric excess (ee) by stabilizing transition states . Computational modeling (DFT) predicts steric clashes in the catalyst-substrate complex, guiding ligand design .
Q. What mechanistic insights explain contradictions in catalytic activity between Pd and Ru systems for this compound’s synthesis?
- Methodological Answer : Pd catalysts (e.g., Pd/NiO) favor hydrogenation pathways, enabling rapid imine reduction under mild conditions . In contrast, Ru catalysts promote dehydrogenative coupling, requiring higher temperatures (130°C) and longer reaction times . Conflicting reports on yield may arise from substrate-specific catalyst poisoning (e.g., methoxy group coordination to Ru) .
Q. How can researchers optimize this compound’s bioactivity through structural modifications?
- Methodological Answer :
- Substitution : Replace the 4-methoxyphenyl group with electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability .
- Hybridization : Conjugate with imidazo[1,2-a]pyrimidine scaffolds to improve AMPK activation (IC₅₀ < 1 µM in vitro) .
- In Silico Screening : Use molecular docking to predict binding affinity with targets like G-protein-coupled receptors (e.g., 5-HT₆) .
Q. What analytical strategies resolve discrepancies in NMR data between synthetic batches?
- Methodological Answer :
- Dynamic NMR : Detect rotamers or conformers causing signal splitting .
- 2D NMR (COSY, HSQC) : Assign overlapping aromatic protons and confirm connectivity .
- Quantitative 13C NMR : Identify trace solvents (e.g., residual chlorobenzene) affecting integration .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
